6-Bromo-3-methyl-4H-chromen-4-one
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Overview
Description
6-Bromo-3-methyl-4H-chromen-4-one is an organic compound with the molecular formula C10H7BrO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . The compound is characterized by a bromine atom at the 6th position and a methyl group at the 3rd position on the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-4H-chromen-4-one typically involves the bromination of 3-methyl-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions generally include:
Temperature: Room temperature to reflux
Time: Several hours to overnight
Catalysts: Sometimes a Lewis acid like aluminum chloride is used to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk bromination: Using large quantities of bromine or NBS
Continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Typically involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide, primary amines, or thiols in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 6-amino-3-methyl-4H-chromen-4-one or 6-alkoxy-3-methyl-4H-chromen-4-one.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of alcohols.
Scientific Research Applications
6-Bromo-3-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and oxidative stress.
For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4H-chromen-4-one
- 6-Bromo-4H-chromen-4-one
- 3-Methyl-4H-chromen-4-one
Comparison
6-Bromo-3-methyl-4H-chromen-4-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. Compared to 3-Bromo-4H-chromen-4-one, the additional methyl group in this compound can enhance its lipophilicity and potentially its interaction with biological membranes .
Properties
IUPAC Name |
6-bromo-3-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXLCYAKZMOQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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